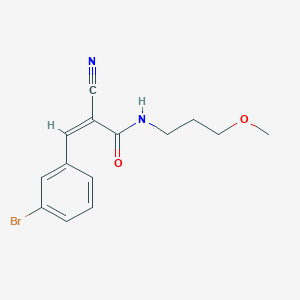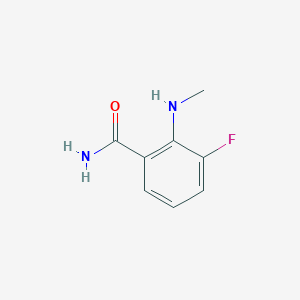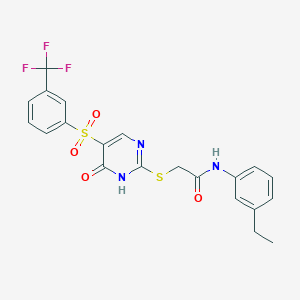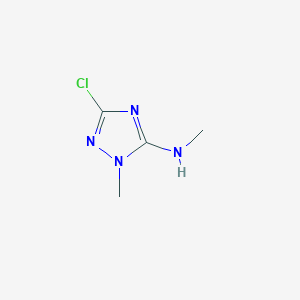
(Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide, also known as BRD 7552, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of enamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552 involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases. By inhibiting the BET proteins, this compound 7552 can modulate the expression of genes involved in inflammation, cell proliferation, and cell survival.
Biochemical and Physiological Effects:
This compound 7552 has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and suppress the replication of HIV. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552 in lab experiments is its specificity towards the BET proteins. This allows researchers to study the role of these proteins in various diseases and develop new therapies targeting them. However, one of the limitations of using this compound 7552 is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on (Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552. One of the areas of interest is the development of more potent and selective BET inhibitors. Additionally, researchers are exploring the potential of combining this compound 7552 with other drugs to enhance its therapeutic efficacy. Furthermore, the role of BET proteins in various diseases is still not fully understood, and further research is needed to elucidate their mechanisms of action.
Conclusion:
In conclusion, this compound 7552 is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its specificity towards the BET proteins makes it an attractive candidate for the development of new therapies for various diseases. Further research is needed to fully understand the mechanisms of action of this compound 7552 and its potential applications in clinical settings.
Métodos De Síntesis
The synthesis method of (Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552 involves the reaction of 3-bromobenzonitrile with (Z)-3-(3-bromophenyl)acrylic acid, followed by the addition of 3-methoxypropylamine. The resulting product is then purified through column chromatography to obtain pure this compound 7552.
Aplicaciones Científicas De Investigación
(Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide 7552 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In particular, it has shown promising results in the treatment of prostate cancer, breast cancer, and HIV.
Propiedades
IUPAC Name |
(Z)-3-(3-bromophenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-19-7-3-6-17-14(18)12(10-16)8-11-4-2-5-13(15)9-11/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,18)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLQLFYAIOEBFB-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=CC=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CC(=CC=C1)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{3-[(2-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2642351.png)
![N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2642357.png)


![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate](/img/structure/B2642363.png)


![1,3-Dioxo-2-p-tolyl-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2642366.png)


![4-[(4-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B2642370.png)
![N-(4-bromophenyl)-2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2642371.png)
![N-(2-ethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2642372.png)